2,3,4,6-Tetrachloropyridine

Photochemistry Polychloropyridine Synthesis Isomer Differentiation

2,3,4,6-Tetrachloropyridine (CAS 14121-36-9) delivers unmatched regioselectivity. Its 2,3,4,6-chlorine pattern directs nucleophiles exclusively to C4, eliminating isomeric byproducts. The free C5 position enables direct lithiation to generate cross-coupling-ready C5-halo derivatives (58-60% yield). This isomer is the entry point for 4-substituted pyridine pharmacophores and the herbicide picloram. Not interchangeable with 2,3,5,6-tetrachloropyridine. For reliable, predictable reactivity, order today.

Molecular Formula C5HCl4N
Molecular Weight 216.9 g/mol
CAS No. 14121-36-9
Cat. No. B080340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrachloropyridine
CAS14121-36-9
Molecular FormulaC5HCl4N
Molecular Weight216.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C5HCl4N/c6-2-1-3(7)10-5(9)4(2)8/h1H
InChIKeyFZFNDUTVMQOPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrachloropyridine (CAS 14121-36-9) Procurement-Relevant Chemical Profile


2,3,4,6-Tetrachloropyridine (CAS 14121-36-9) is a polychlorinated heterocyclic building block with the molecular formula C5HCl4N and a molecular weight of approximately 216.88 g/mol [1]. It is characterized by chlorine substitution at the 2-, 3-, 4-, and 6-positions of the pyridine ring, distinguishing it from the industrially more common 2,3,5,6-tetrachloropyridine isomer . The compound exhibits a melting point range of 68–70 °C and a boiling point of 108–112 °C at 12 mmHg, existing as a crystalline solid under ambient conditions [2]. Its electron-deficient aromatic core enables regioselective nucleophilic aromatic substitution and metalation chemistry, positioning it as a specialized intermediate for pharmaceutical and agrochemical synthesis [3].

Why 2,3,4,6-Tetrachloropyridine Cannot Be Casually Replaced by In-Class Analogs


Generic substitution among polychlorinated pyridine isomers is not chemically or economically defensible due to profound differences in reactivity, regioselectivity, and commercial synthetic utility. The target compound 2,3,4,6-tetrachloropyridine differs from the widely produced 2,3,5,6-tetrachloropyridine (Symtet) in both substitution pattern and functional application. While 2,3,5,6-tetrachloropyridine serves as the industrial intermediate for chlorpyrifos and triclopyr via established high-volume routes [1], 2,3,4,6-tetrachloropyridine offers a distinct regiochemical profile that enables synthetic pathways inaccessible to its 2,3,5,6-isomer [2]. The presence of a chlorine atom at the 4-position, flanked by chlorines at the 3- and 6-positions, creates a unique electrophilic landscape that dictates nucleophilic attack at specific ring positions under controlled conditions [3]. Attempting to substitute one isomer for the other would fundamentally alter reaction regioselectivity, compromise intermediate purity, and invalidate established process validation data [4].

Quantitative Differentiation Evidence for 2,3,4,6-Tetrachloropyridine Procurement Decisions


Photochemical Generation from Pentachloropyridine Enables Direct 2,3,4,6-Isomer Access

Irradiation of pentachloropyridine in cyclohexane, diethyl ether, or dioxan yields 2,3,4,6-tetrachloropyridine as the primary photolysis product. In contrast, irradiation of pentachloropyridine in benzene leads to a divergent pathway producing tetrachloro-3-phenylpyridine. This photochemical route provides selective access to the 2,3,4,6-isomer that is not readily achievable through conventional chlorination or reduction methods [1]. Comparative analysis reveals that zinc-mediated reduction of pentachloropyridine in dimethyl methylphosphonate yields exclusively 2,3,5,6-tetrachloropyridine [2], underscoring the unique utility of the photolytic pathway for 2,3,4,6-tetrachloropyridine production.

Photochemistry Polychloropyridine Synthesis Isomer Differentiation

Regioselective Nucleophilic Substitution at the 4-Position: Differentiation from 2,3,5,6-Isomer

In 2,3,4,6-tetrahalopyridines, standard nucleophiles attack exclusively at the 4-position under halogen displacement conditions. However, the regioselectivity can be completely reversed by introducing a trialkylsilyl group at the 3-position, after which nucleophilic substitution occurs exclusively at the 6-position. Following silyl deprotection, the nucleophile is invariably found to occupy the nitrogen-neighboring (2-)position [1]. This regiochemical flexibility is a distinguishing feature of the 2,3,4,6-substitution pattern compared to the 2,3,5,6-isomer, where the 4-position is substituted with chlorine rather than hydrogen, fundamentally altering the electrophilic character at that site. The nucleophilic substitutions of 2,3,4,6-tetrachloropyridine have been described in detail [2].

Nucleophilic Aromatic Substitution Regioselectivity Pyridine Functionalization

Metalation at C5 Enables Site-Specific Halogen Exchange with Quantified Yields

Metalation of 2,3,4,6-tetrachloropyridine with n-butyllithium (BuLi) followed by reaction with bromine yields 5-bromo-2,3,4,6-tetrachloropyridine in 58% isolated yield. Similarly, reaction with iodine under identical conditions yields 5-iodo-2,3,4,6-tetrachloropyridine in 60% isolated yield [1]. This site-specific metalation occurs at the 5-position (the only position bearing hydrogen) and represents a controlled functionalization pathway distinct from nucleophilic substitution chemistry.

Organometallic Chemistry Halogen-Metal Exchange Pyridine Functionalization

Distinct Industrial Application Profile: Not a Chlorpyrifos Intermediate, Avoiding Commodity Competition

2,3,5,6-Tetrachloropyridine (Symtet) is the established industrial intermediate for the insecticide chlorpyrifos and the herbicide triclopyr, produced at large scale via vapor-phase chlorination and selective reduction routes [1]. In contrast, 2,3,4,6-tetrachloropyridine is not used in chlorpyrifos manufacture; its documented applications include serving as a starting material for the preparation of certain pesticides (referenced in U.S. Patent 3,549,647) via distinct synthetic pathways [2]. This divergence in industrial utility means that the 2,3,4,6-isomer occupies a specialized niche market segment separate from the high-volume commodity production of the 2,3,5,6-isomer. Regioselective amination of 2,3,4,6-tetrachloropyridine at C4 yields 4-amino-3,5,6-trichloropicolinic acid (picloram), a systemic herbicide, via the intermediate 4-amino-2,3,5,6-tetrachloropyridine .

Agrochemical Intermediates Synthetic Route Selection Process Chemistry

Physical State Differentiation: Solid vs. Liquid Handling and Storage Requirements

2,3,4,6-Tetrachloropyridine (CAS 14121-36-9) is a crystalline solid with a melting point of 68–70 °C at standard atmospheric pressure . This physical state contrasts with lower-chlorinated pyridine analogs such as 2-chloropyridine (liquid, colorless) [1] and 2,6-dichloropyridine (solid but with different melting behavior). The compound requires storage under inert gas (nitrogen or argon) at 2–8 °C to maintain stability [2]. The density is 1.662 g/cm³ [3]. These physical parameters have direct implications for shipping classification, storage infrastructure requirements, and material handling protocols in laboratory and pilot-scale settings.

Physical Properties Material Handling Procurement Logistics

Safety and Hazard Classification: Irritant Profile with Specific Handling Precautionary Requirements

2,3,4,6-Tetrachloropyridine carries the European hazard code Xi (Irritant) with risk statement R36/37/38, indicating irritant effects to eyes, respiratory system, and skin [1]. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) [2]. The compound is assigned UN 2811 (toxic solid, organic, n.o.s.) with Packing Group III for transportation purposes [1]. Safety data sheets indicate that acute toxicity data (oral, dermal, inhalation) are not extensively characterized, nor are data on skin corrosion/irritation, serious eye damage, sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity fully available [2]. This incomplete toxicological profile necessitates a precautionary approach to handling and personal protective equipment usage beyond what might be required for more thoroughly characterized chloropyridine analogs.

Safety Data GHS Classification Risk Assessment

Optimal Application Scenarios for 2,3,4,6-Tetrachloropyridine Based on Differentiating Evidence


Synthesis of 4-Substituted Pyridine Derivatives via Regioselective SNAr

2,3,4,6-Tetrachloropyridine is optimally deployed in synthetic sequences requiring exclusive nucleophilic substitution at the 4-position. As documented by Schlosser and Rausis, standard nucleophiles (O-, N-, and S-nucleophiles) attack 2,3,4,6-tetrahalopyridines exclusively at the 4-position under halogen displacement conditions [1]. This predictable regioselectivity enables the reliable construction of 4-functionalized pyridine scaffolds without isomeric byproducts, simplifying purification and improving overall process yield. This application is particularly relevant for medicinal chemistry programs exploring 4-substituted pyridine pharmacophores and for agrochemical research targeting selective herbicides like picloram, which is accessed via regioselective amination at C4 followed by further functionalization .

C5-Functionalized Building Block Preparation via Directed Metalation

The unique presence of a hydrogen atom at the 5-position in 2,3,4,6-tetrachloropyridine enables direct metalation chemistry that is unavailable to fully halogenated analogs such as 2,3,5,6-tetrachloropyridine. Metalation with n-butyllithium followed by electrophilic trapping with bromine or iodine yields 5-halo-2,3,4,6-tetrachloropyridines in isolated yields of 58% and 60%, respectively [1]. These C5-functionalized derivatives serve as versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that introduce aryl, alkenyl, or alkynyl substituents at the 5-position. This application scenario is particularly valuable for diversity-oriented synthesis and library construction where C5-substituted pyridine scaffolds are desired targets.

Pesticide Intermediate Development Using Photochemically Derived Material

For organizations developing proprietary pesticide candidates based on chlorinated pyridine scaffolds, 2,3,4,6-tetrachloropyridine offers a synthetically distinct entry point. U.S. Patent 3,549,647 explicitly identifies 2,3,4,6-tetrachloropyridine as a starting material for the preparation of certain pesticides [1]. The compound can be accessed via photolysis of pentachloropyridine in cyclohexane, diethyl ether, or dioxan , providing a literature-validated synthetic route that yields the 2,3,4,6-isomer. This photochemical approach is orthogonal to the vapor-phase chlorination and zinc-reduction methods used for 2,3,5,6-tetrachloropyridine production, potentially enabling process patents and offering an alternative supply chain strategy for specialized agrochemical intermediates.

Academic and Industrial Research Requiring Tunable Regioselectivity via the Trialkylsilyl Trick

For advanced organic synthesis applications requiring programmable regioselectivity, 2,3,4,6-tetrachloropyridine is an ideal substrate for the 'trialkylsilyl trick' methodology. Introducing a trialkylsilyl group at the 3-position completely reverses the innate regioselectivity of nucleophilic substitution, redirecting attack from the 4-position to the 6-position [1]. Following silyl deprotection, the nucleophile occupies the 2-position (nitrogen-neighboring position). This switchable regioselectivity enables the controlled, sequential functionalization of multiple positions on the pyridine ring from a single starting material, offering synthetic efficiency and flexibility unmatched by fixed-substitution pattern analogs. This application scenario is particularly valuable for complex natural product synthesis and late-stage functionalization campaigns.

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